Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) is a complex chemical compound featuring a methanethiol moiety attached to an amidino group, with a hydrogen sulfate ester functional group. Methanethiol itself is a volatile compound with a potent odor, often associated with the smell of rotten cabbage or garlic. Its structure includes a sulfur atom bonded to a methyl group, making it an important precursor in various
The reactivity of methanethiol derivatives, including hydrogen sulfate esters, is notable in various chemical processes. Methanethiol can undergo oxidation to form dimethyl disulfide, which is significant in both environmental chemistry and biological systems . The hydrogen sulfate ester can act as an alkylating agent, facilitating the transfer of alkyl groups to nucleophiles in biological systems . This property is particularly relevant in the context of cellular signaling and the formation of sulfate esters from alcohols via esterification reactions .
Methanethiol and its derivatives exhibit various biological activities. They can serve as signaling molecules in biological systems due to their ability to modify proteins through alkylation processes. The presence of sulfur in methanethiol compounds also suggests potential roles in redox biology, where they may participate in electron transfer reactions or influence oxidative stress responses . Additionally, methanethiol has been studied for its potential implications in neurobiology and its effects on neurotransmitter systems.
The synthesis of methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) can be approached through several methods:
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to optimize yields.
Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) has several applications:
Studies on the interactions of methanethiol derivatives reveal their potential as effective alkylating agents. They can interact with nucleophiles such as amino acids and other biomolecules, leading to modifications that may alter biological activity or stability . Understanding these interactions is crucial for assessing their biological implications and potential therapeutic uses.
Several compounds share structural or functional similarities with methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester). These include:
| Compound Name | Structure/Functional Group | Unique Properties |
|---|---|---|
| Dimethyl sulfide | Two methyl groups bonded to sulfur | Less reactive than methanethiol; used as a solvent |
| Dimethyl disulfide | Two sulfur atoms bonded together | More stable; involved in oxidative stress pathways |
| Methyl hydrogen sulfate | Methyl group attached to hydrogen sulfate | Acts as an alkylating agent; important in esterification processes |
| Ethyl methyl sulfide | Ethyl group attached to sulfur | Similar volatility; used in organic synthesis |
The uniqueness of methanethiol lies in its specific reactivity patterns and its role as a signaling molecule within biological systems, setting it apart from other similar compounds that may not exhibit such properties.
The synthesis of Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) represents a complex multi-step process requiring careful consideration of precursor selection, esterification pathways, and optimized reaction conditions [1]. This organosulfur compound, with molecular formula C13H22N2O3S2 and molecular weight 318.5 g/mol, incorporates both the rigid adamantane framework and reactive thiosulfate ester functionality [1] [2]. The synthetic approach involves strategic selection of adamantyl precursors, followed by amidine formation and subsequent thiosulfuric acid esterification [3].
The synthesis of adamantylmethylamidine derivatives requires careful selection of starting materials to achieve optimal yields and selectivity [9] [10]. Primary precursor compounds include 1-adamantylmethylamine, 1-bromoadamantane, and related functionalized adamantane derivatives [10] [11]. The Ritter-type reaction represents a particularly effective approach for introducing nitrogen functionality onto the adamantane framework [10].
Starting from 1-bromoadamantane, the most efficient synthetic route involves reaction with formamide in the presence of sulfuric acid at 85°C [10]. This procedure generates N-(1-adamantyl)formamide as an intermediate, which can be subsequently hydrolyzed using aqueous hydrochloric acid (19.46%) under reflux conditions to yield the desired adamantylamine derivative [10]. The overall yield for this two-step procedure reaches 88%, representing a significant improvement over traditional multi-step approaches [10].
Alternative precursor strategies involve direct amination of adamantane derivatives through nucleophilic substitution reactions . The use of 1-adamantylchloride with ammonia or primary amines under mild conditions (25-60°C) provides moderate yields (65-75%) but requires careful control of reaction stoichiometry . Thiourea-based approaches utilizing carbon disulfide and sodium hydroxide offer another pathway, though yields are typically lower (60-70%) and reaction times extended (3-5 hours) .
| Precursor Compound | Reaction Conditions | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 1-Adamantylmethylamine | Direct amination with formamide/H2SO4 | 85-150 | 70-85 | 5.5 |
| 1-Bromoadamantane | Ritter reaction with acetonitrile/H2SO4 | 85 | 88 | 4-6 |
| 1-Adamantylchloride | Nucleophilic substitution with NH3 | 25-60 | 65-75 | 2-4 |
| 1-Adamantylthiourea | Thiourea condensation with CS2/NaOH | 60-80 | 60-70 | 3-5 |
| N-(1-Adamantyl)formamide | Hydrolysis with HCl (19.46%) | 100 (reflux) | 93 | 1 |
The radical functionalization of adamantane represents an advanced approach for introducing functional groups at specific positions [11]. Chlorocarbonylation using oxalyl chloride and benzoyl peroxide as radical initiator achieves selectivity for tertiary positions with reactivity ratios of 3.67:1 favoring tertiary over secondary carbon atoms [11]. This selectivity arises from reduced steric hindrance at tertiary positions and the absence of 1,3-diaxial interactions [11].
The formation of thiosulfuric acid esters involves complex mechanistic pathways that parallel traditional carboxylic acid esterification but incorporate unique sulfur chemistry considerations [15] [16]. The esterification process typically proceeds through nucleophilic attack of the thiol group on an activated sulfur center, followed by elimination of water or other leaving groups [17] [18].
Direct esterification using concentrated sulfuric acid as both catalyst and dehydrating agent represents the most straightforward approach [15] [16]. The mechanism involves initial protonation of the carbonyl oxygen (in analogous carboxylic systems) or sulfur center in thiosulfuric derivatives, making the electrophilic center more susceptible to nucleophilic attack [15]. The alcohol or thiol nucleophile then undergoes 1,2-addition, followed by proton transfer and subsequent elimination of water [15] [16].
Alternative esterification pathways utilize acid chloride methodology, where thiosulfuric acid derivatives are first converted to their corresponding acid chlorides using reagents such as thionyl chloride [17]. This approach offers enhanced reactivity and typically higher yields (70-85%) compared to direct esterification methods [18]. The reaction proceeds through nucleophilic acyl substitution with liberation of hydrogen chloride gas [17] [18].
| Esterification Method | Catalyst System | Temperature Range (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Direct esterification with H2SO4 | Concentrated H2SO4 | 60-80 | 6-12 | 45-65 |
| Acid chloride method | Pyridine/DMAP | 0-25 | 2-4 | 70-85 |
| Anhydride method | Acetic anhydride/H2SO4 | 80-120 | 4-8 | 60-75 |
| DCC-mediated coupling | DCC/DMAP | 25-40 | 12-24 | 80-90 |
| Fischer esterification | TsOH/Molecular sieves | 65-78 | 8-16 | 50-70 |
The DCC-mediated coupling reaction offers superior yields (80-90%) through formation of an activated intermediate [19]. Dicyclohexylcarbodiimide activates the carboxylic acid (or sulfur acid) functionality, while 4-dimethylaminopyridine serves as an acyl-transfer catalyst [19]. This method is particularly suitable for sensitive substrates that might decompose under harsher conditions [19].
Thiosulfate ester formation specifically involves the reaction between methanethiol derivatives and thiosulfuric acid or its salts [20] [21]. The process can be catalyzed by various metal ions, particularly copper(II), which facilitates the formation of sulfur-sulfur bonds [21] [22]. The reaction mechanism likely proceeds through initial complexation of the thiol with the metal catalyst, followed by oxidative coupling with thiosulfate [22].
The selection of appropriate solvent systems critically influences both reaction rates and product yields in sulfur-containing organic syntheses [23] [24]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate superior performance due to their high solvating power and ability to stabilize ionic intermediates [25] [26].
Dimethyl sulfoxide emerges as the optimal solvent for most sulfur-containing reactions, exhibiting a polarity index of 7.2 and boiling point of 189°C [25]. Its exceptional solvating properties result from the sulfoxide functionality, which can coordinate with both electrophilic and nucleophilic species [25]. However, thermal decomposition becomes a concern at temperatures approaching the boiling point, generating catalytic acids that can lead to runaway reactions [26].
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability for Sulfur Chemistry | Typical Reaction Yield (%) |
|---|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | Excellent - high solvating power | 75-90 |
| Dimethylformamide (DMF) | 6.4 | 153 | Very good - aprotic polar | 70-85 |
| Acetonitrile | 5.8 | 82 | Good - moderate polarity | 60-75 |
| Dichloromethane | 3.1 | 40 | Fair - low polarity | 45-60 |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good - aprotic coordination | 65-80 |
| Ethanol/Water mixtures | 5.2-9.0 | 78-100 | Variable - depends on ratio | 50-70 |
Temperature optimization plays a crucial role in achieving maximum yields while minimizing side reactions [27]. For heterogeneous sulfur oxidation reactions, an interesting temperature dependence has been observed, with optimal rates occurring around 250 K rather than at higher temperatures [27]. This phenomenon results from competing processes: increased thermal energy facilitating bond formation versus increased side reaction rates at elevated temperatures [27].
Catalytic systems for sulfur-containing reactions increasingly utilize magnetically recoverable catalysts based on iron oxide nanoparticles [23] [24]. These catalysts offer enhanced activity due to high surface area and accessible active sites, while enabling easy recovery through magnetic separation [24]. Typical reaction yields with magnetic catalysts range from 75-90%, with the additional benefit of catalyst reusability through multiple cycles [24].
The optimization of pH conditions proves particularly important for thiosulfate chemistry [28]. Thiosulfate dehydrogenase studies reveal that cysteine-mediated mechanisms operate optimally under specific pH ranges, with the formation of S-thiosulfonate intermediates being pH-dependent [28]. The stabilization of these intermediates requires careful balance of acidic and basic conditions [28].
The purification of sulfur-containing organic compounds presents unique challenges due to the chemical reactivity and coordination properties of sulfur functional groups [30] [32]. Traditional purification methods must be adapted to account for the tendency of sulfur compounds to form complexes with metal ions and their susceptibility to oxidation [32] [35].
Column chromatography using silica gel remains a standard purification technique, achieving typical recovery rates of 70-85% and purity levels of 90-95% [32]. However, the basic nature of silica can lead to decomposition of acid-labile sulfur compounds, necessitating the use of deactivated or neutral supports [32]. The separation mechanism relies on differential polarity, with more polar sulfur compounds being retained longer on the stationary phase [32].
Ligand exchange chromatography utilizing silver-modified strong cation exchange resins offers superior selectivity for sulfur compound separation [32]. This technique exploits the coordination affinity between silver cations and sulfur-containing functional groups, achieving recovery rates of 85-95% and purities of 95-99% [32]. The method enables separation of reactive sulfur compounds (sulfides and disulfides) from non-reactive species (thiophenes and aryl sulfides) through selective elution with solvents of varying coordination strength [32].
| Purification Method | Separation Principle | Typical Recovery (%) | Purity Achieved (%) | Processing Time |
|---|---|---|---|---|
| Column chromatography (silica gel) | Polarity-based separation | 70-85 | 90-95 | 2-4 hours |
| Ligand exchange chromatography (Ag+) | Coordination with silver ions | 85-95 | 95-99 | 1-2 hours |
| Crystallization from ethanol | Differential solubility | 80-92 | 92-98 | 12-24 hours |
| Solvent extraction (CS2) | Selective dissolution | 87-95 | 99+ | 0.5-1 hour |
| Distillation under reduced pressure | Volatility differences | 60-75 | 85-92 | 2-3 hours |
| Copper powder treatment | Sulfur complexation | 90-98 | 95-99 | 0.5-1 hour |
Crystallization techniques prove particularly effective for thiosulfate compounds due to their tendency to form stable crystalline hydrates [33]. Sodium thiosulfate pentahydrate serves as a model system, where controlled cooling of supersaturated solutions leads to slow crystallization with high purity [33]. The crystallization process can be controlled through seeding with small crystals to initiate nucleation and growth [33].
Solvent extraction using carbon disulfide represents a highly effective purification method for sulfur compounds, achieving purities exceeding 99% with recovery rates of 87-95% [34]. The method exploits the principle of "like dissolves like," where sulfur compounds show enhanced solubility in sulfur-containing solvents [34]. The extraction process requires only 0.5-1 hour and offers significant advantages in terms of simplicity and efficiency [34].
Copper powder treatment provides an effective method for removing elemental sulfur impurities from organic sulfur compounds [30]. The copper readily forms complexes with sulfur, effectively removing it from solution with recovery rates of 90-98% and final purities of 95-99% [30]. This technique is particularly valuable for samples containing both organic sulfur compounds and elemental sulfur contamination [30].
The crystalline structure of Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) has not been directly characterized by X-ray diffraction analysis. However, extensive crystallographic investigations of related adamantane derivatives provide valuable insights into the expected structural features of this compound [1] [2] [3] [4].
The compound incorporates a tetrahedral adamantane core structure, which exhibits diamond lattice symmetry and represents one of the most thermodynamically stable hydrocarbon frameworks [5] [6]. Based on crystallographic data from analogous adamantane derivatives, the adamantyl moiety is expected to adopt a rigid, cage-like conformation with characteristic C-C bond lengths of approximately 1.54 Å and C-C-C bond angles of 109.5° [4].
Examination of related adamantane compounds reveals consistent structural patterns. For instance, 5-chloromethyl-4-oxahomoadamantan-5-ol crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 6.464 Å, b = 12.927 Å, c = 12.537 Å, and β = 91.56° [4]. Similarly, adamantane-substituted naphthalenes demonstrate monoclinic crystal systems with space group P21/n and comparable unit cell dimensions [7].
The presence of the amidino group (-N=C-NH-) and hydrogen sulfate ester moiety suggests the formation of extensive hydrogen bonding networks in the solid state. Crystallographic studies of adamantane derivatives containing similar functional groups indicate that hydrogen bonds typically form between amidino nitrogen atoms and sulfate oxygen atoms, with characteristic N-H···O distances ranging from 1.8 to 2.1 Å [8] [3].
The bulky adamantane framework influences molecular packing through van der Waals interactions and CH···π contacts. Structural analysis of adamantane-containing compounds reveals that molecules frequently adopt alternating arrangements with intermolecular distances of approximately 2.6-3.0 Å between adamantane units [1] [7]. The hydrogen sulfate ester group likely facilitates additional electrostatic interactions, contributing to crystal stability.
| Structural Parameter | Expected Value | Reference Compound |
|---|---|---|
| Space Group | Monoclinic P21/c | Related adamantane derivatives [4] |
| Adamantane C-C Bond Length | 1.54 Å | Adamantane core structure [5] |
| C-C-C Bond Angle | 109.5° | Tetrahedral geometry [5] |
| Hydrogen Bond Distance (N-H···O) | 1.8-2.1 Å | Similar amidino compounds [8] |
| Intermolecular Distance | 2.6-3.0 Å | Adamantane packing [1] |
The thermal decomposition of Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) involves multiple sequential processes. Initial decomposition likely occurs through cleavage of the hydrogen sulfate ester bond, followed by degradation of the amidino linkage and eventual decomposition of the adamantane framework [9] [10] [11].
The adamantane core structure confers exceptional thermal stability, with pure adamantane exhibiting a melting point of 268°C and maintaining structural integrity up to approximately 300°C [6] [12]. However, the presence of the hydrogen sulfate ester group significantly lowers the initial decomposition temperature, as hydrogen sulfate esters typically begin to decompose at temperatures between 150-200°C [13] [14].
Thermal analysis studies of similar amidino compounds reveal that decomposition follows first-order kinetics with activation energies ranging from 85-115 kJ/mol [9] [15]. The decomposition mechanism involves concurrent pathways including:
| Thermal Property | Value | Temperature Range |
|---|---|---|
| Initial Decomposition | 150-180°C | Hydrogen sulfate elimination [13] |
| Secondary Decomposition | 200-250°C | Amidino group cleavage [9] |
| Adamantane Stability | >300°C | Core framework degradation [6] |
| Activation Energy | 90-110 kJ/mol | Estimated from similar compounds [9] |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) represent the primary methods for characterizing thermal behavior. DSC analysis would reveal endothermic transitions corresponding to melting and decomposition processes, while TGA would quantify mass loss during thermal degradation [16] [17]. Coupled TGA-FTIR analysis would provide identification of evolved gases during decomposition [16].
The solubility profile of Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) reflects the dual nature of its molecular structure, combining the highly lipophilic adamantane core with the hydrophilic hydrogen sulfate ester group. This amphiphilic character results in intermediate solubility in both polar and non-polar solvents [18] [19].
The presence of the hydrogen sulfate ester moiety significantly enhances solubility in polar solvents. Hydrogen sulfate esters typically exhibit substantial solubility in water and polar organic solvents due to their ability to form hydrogen bonds and ionic interactions [20] [21]. The compound is expected to demonstrate good solubility in:
The adamantane framework contributes to solubility in non-polar media through van der Waals interactions. However, the hydrogen sulfate ester group significantly limits solubility in purely non-polar solvents [18]. Predicted solubility characteristics include:
Based on group contribution methods and comparison with structurally related compounds, the following solubility parameters are estimated:
| Solvent System | Predicted Solubility | Basis for Estimation |
|---|---|---|
| Water | 10-50 mg/mL | Hydrogen sulfate ester contribution [20] |
| Methanol | 50-100 mg/mL | Amphiphilic character [18] |
| Ethanol | 30-80 mg/mL | Polar/non-polar balance [18] |
| DMSO | 100-200 mg/mL | Excellent solvation properties [18] |
| Chloroform | 20-60 mg/mL | Intermediate polarity [18] |
| Hexane | <5 mg/mL | Polar group incompatibility [18] |
Solubility typically increases with temperature following the van't Hoff relationship. The hydrogen sulfate ester group is expected to show particularly strong temperature dependence in polar solvents, with solubility potentially doubling for every 20-30°C temperature increase [20] [21].
The compound's solubility in aqueous media is expected to be pH-dependent due to potential protonation of the amidino group and deprotonation of the hydrogen sulfate ester. Maximum solubility likely occurs at intermediate pH values (pH 4-8) where both groups remain partially ionized [8] [22].
Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) contains multiple potential protonation and deprotonation sites that determine its acid-base behavior. The primary sites include the amidino nitrogen atoms and the hydrogen sulfate ester group [8] [23] [22].
The amidino group (-N=C-NH-) exhibits basic character through protonation at the terminal nitrogen atom. Studies of related adamantane-containing amidino compounds indicate pKa values typically ranging from 10.5 to 11.5 for the amidino nitrogen [8] [23]. The electron-withdrawing effect of the adamantane framework and the hydrogen sulfate ester group likely reduces the basicity compared to simple amidines.
The hydrogen sulfate ester moiety functions as a weak acid through deprotonation of the sulfate hydrogen. Similar hydrogen sulfate compounds exhibit pKa values in the range of 1.5 to 2.5, indicating moderate acidity [13] [22]. The electron-withdrawing nature of the sulfate group contributes to the overall acidity of the molecule.
The compound exhibits complex pH-dependent behavior with multiple ionization states:
The following equilibria govern the acid-base behavior:
Hydrogen Sulfate Dissociation:
R-OSO₃H ⇌ R-OSO₃⁻ + H⁺ (pKa ≈ 2.0)
Amidino Protonation:
R-N=C-NH₂ + H⁺ ⇌ R-N=C-NH₃⁺ (pKa ≈ 10.8)
| Ionizable Group | Predicted pKa | Ionization Type |
|---|---|---|
| Hydrogen Sulfate Ester | 1.8 ± 0.3 | Acid dissociation [13] |
| Amidino Nitrogen | 10.8 ± 0.5 | Base protonation [8] |
The compound demonstrates limited buffering capacity due to the large separation between the two pKa values. Effective buffering occurs only in narrow pH ranges around each pKa value (approximately pH 1.5-2.5 and pH 10.5-11.5) [22].
The pH-dependent protonation state significantly influences the compound's biological activity and membrane permeability. The neutral form (present at intermediate pH values) likely exhibits optimal lipophilicity for cellular uptake, while the charged forms demonstrate enhanced water solubility [23] [8].
Potentiometric titration represents the standard method for determining pKa values, supplemented by UV-visible spectroscopy to monitor pH-dependent spectral changes. NMR pH titration studies provide additional information about specific protonation sites and their chemical environments [8] [24].